N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide is a chemical compound likely involved in various organic synthesis processes and chemical studies. While specific studies on this exact compound are not readily available, insights can be gained from related research on cyclopropanation reactions, sulfonamide synthesis, and thiophene modifications.
Synthesis Analysis
The synthesis of similar sulfonamide structures involves reactions such as cyclopropanation, which can be carried out using sulfur ylides or via formal [2+3]-cycloaddition processes with N-benzylic sulfonamides. These reactions provide a framework for constructing sulfonamide compounds with cyclopropyl rings and thiophene derivatives through methods like Suzuki–Miyaura cross-coupling reactions (Mikołajczyk et al., 2005; Zhu et al., 2014).
Molecular Structure Analysis
Research on related compounds, like 3-chloro-N-(4-sulfamoylphenethyl)propanamide, provides insights into the molecular structure, showcasing techniques like X-ray crystallography for determining the structure. These analyses help in understanding the geometric and electronic configurations of sulfonamide derivatives (Durgun et al., 2016).
Chemical Reactions and Properties
The compound likely engages in typical sulfonamide reactions, such as forming derivatives through reactions with different agents. Studies on related sulfonamides indicate that they can undergo transformations like cycloadditions, hydroaminations, and cyclizations, contributing to their diverse chemical properties and applications in organic synthesis (Shi et al., 2004; Zhang et al., 2012).
Physical Properties Analysis
Although specific details on N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide are not available, the physical properties of sulfonamide compounds generally include solubility in various solvents, melting points, and crystal structures. These properties are crucial for their application in pharmaceuticals and chemical syntheses.
Chemical Properties Analysis
The chemical properties of sulfonamides, like reactivity, stability, and electron distribution, are essential for their functionality in chemical reactions. Studies such as those by Li et al. (2007) provide insights into the reactivity and elimination reactions involving sulfone and sulfonamide groups, which can be applied to understand the behavior of N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide in chemical contexts (Li et al., 2007).
Scientific Research Applications
Cyclopropanation and Cycloisomerization Reactions
Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization, leading to bicycloheptanes with high yields and diastereoselectivities. This represents a novel approach to the intramolecular cyclopropanation of alkenes, showcasing the utility of sulfonamide compounds in synthetic organic chemistry for constructing complex molecular architectures (Frédéric Miege et al., 2010).
Drug Binding and Interaction Studies
Sulfonamide compounds have been used as fluorescent probes to study drug binding sites on human serum albumin (HSA), demonstrating their utility in understanding drug-protein interactions. This research contributes to our knowledge of how drugs interact with proteins in the body, influencing drug design and pharmacology (Gillian Sudlow et al., 1976).
Cyclooxygenase-2 (COX-2) Inhibitors
The development of COX-2 inhibitors, a class of drugs used for relieving pain and inflammation, highlights the role of sulfonamide derivatives in medicinal chemistry. Research in this area has led to the discovery of celecoxib, a widely used COX-2 inhibitor, showcasing the therapeutic potential of sulfonamide compounds (T. Penning et al., 1997).
Cryoprotective Agents
Sulfonamide derivatives have been explored as cryoprotective agents, offering an alternative to traditional compounds like dimethyl sulfoxide (DMSO). This research is significant for biopreservation, including the cryopreservation of cells and tissues, highlighting the versatility of sulfonamide compounds in biomedical applications (K. Matsumura & S. Hyon, 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Thiophene-based analogs, including “N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the diverse range of disease states that these compounds can potentially treat.
properties
IUPAC Name |
N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-6-5-9(7(2)13-6)14(11,12)10-8-3-4-8/h5,8,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXMBVROKKEICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.